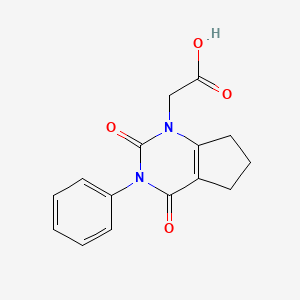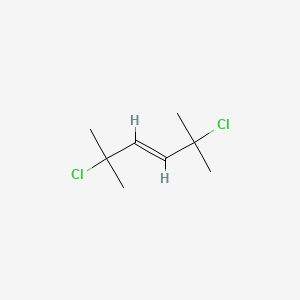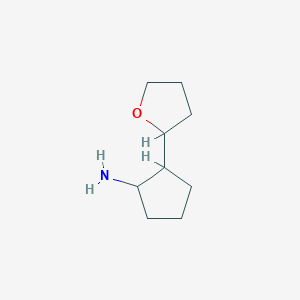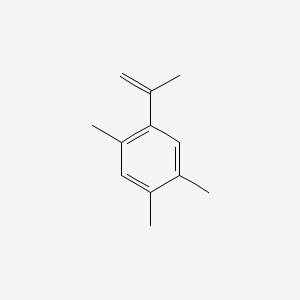
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-, also known as 1,2,4-trimethyl-5-(1-methylethenyl)benzene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, featuring three methyl groups and one methylethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the alkylation of 1,2,4-trimethylbenzene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to achieve high yields.
Industrial Production Methods
Industrially, this compound can be produced by the methylation of toluene and xylenes, followed by the alkylation of the resulting trimethylbenzenes. The process often involves the use of aluminosilicate catalysts to facilitate the methylation and alkylation reactions. The final product is then purified through distillation and other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methylethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Ethyl derivatives.
Substitution: Halogenated and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring allows it to participate in π-π interactions with other aromatic systems, while the methylethenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,2,4-trimethyl-5-(1-methylethyl)-: Similar structure but with an isopropyl group instead of a methylethenyl group.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups and a prop-1-en-2-yl group.
1,2,4-Trimethylbenzene: Lacks the methylethenyl group.
Uniqueness
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- is unique due to the presence of the methylethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
54340-84-0 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-5-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-8(2)12-7-10(4)9(3)6-11(12)5/h6-7H,1H2,2-5H3 |
Clave InChI |
IFKGNSBJIQOCSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
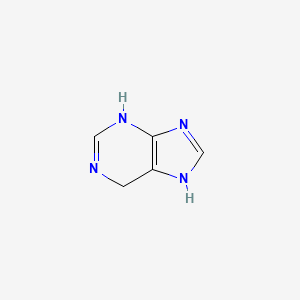

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
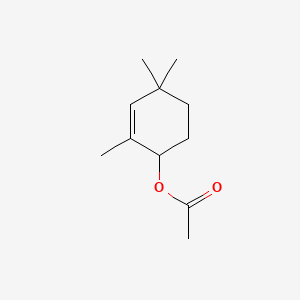
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
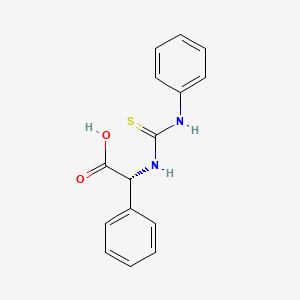
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

